molecular formula C7H8BNO3 B1398729 (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid CAS No. 859160-67-1

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid

Cat. No.: B1398729
CAS No.: 859160-67-1
M. Wt: 164.96 g/mol
InChI Key: WXPCRKQPGFIHQC-UITAMQMPSA-N
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Description

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C7H8BNO3 and a molecular weight of 164.95 g/mol This compound is known for its unique structure, which includes a boronic acid group and a hydroxyimino group attached to a phenyl ring

Biochemical Analysis

Biochemical Properties

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which acts as a Lewis acid. One of the key interactions is with serine residues in the active sites of enzymes, forming a covalent bond that can inhibit enzyme activity . Additionally, this compound can interact with hydroxyl groups in sugars and amino acids, forming stable complexes that are useful in molecular recognition and sensing applications .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific enzymes, leading to alterations in gene expression and cellular metabolism . For example, this compound can inhibit proteasomes, which are responsible for degrading proteins, thereby affecting protein turnover and cell cycle regulation . Additionally, this compound can modulate cellular responses to oxidative stress by interacting with reactive oxygen species and antioxidant enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic residues in biomolecules. This compound can inhibit enzymes by binding to their active sites, forming a stable boronate complex that prevents substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . The reversible nature of its interactions allows for dynamic regulation of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can undergo hydrolysis and oxidation, leading to the formation of degradation products . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . The interactions of this compound with metabolic enzymes can influence the overall metabolic profile of cells and tissues, affecting energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of this compound can influence its activity and function, affecting cellular responses to the compound .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are important for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, this compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and quality control . Additionally, this compound can be directed to the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin .

Preparation Methods

The synthesis of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with hydroxylamine under specific conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final boronic acid derivative . Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid and hydroxyimino groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the hydroxyimino group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and chemical reactions .

Comparison with Similar Compounds

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and (E)-(2-((hydroxyimino)methyl)phenyl)boronic esters. While phenylboronic acid lacks the hydroxyimino group, (E)-(2-((hydroxyimino)methyl)phenyl)boronic esters have a similar structure but differ in their ester functional group. The presence of the hydroxyimino group in this compound provides unique reactivity and interaction capabilities, making it distinct from its analogs .

Biological Activity

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antibacterial research. This article aims to explore its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other nucleophiles. The presence of the hydroxyimino group enhances its reactivity and biological interactions. The general structure can be represented as follows:

  • Chemical Formula : C9_{9}H10_{10}BNO3_{3}
  • Molecular Weight : 195.99 g/mol
  • Proteasome Inhibition : Similar to other boronic acid derivatives, this compound has been shown to inhibit proteasome activity, which is crucial in regulating protein degradation pathways. Studies indicate that it can halt the cell cycle at the G2/M phase in cancer cells, leading to growth inhibition .
  • Enzyme Inhibition : The compound exhibits significant inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, with IC50_{50} values indicating moderate to high potency .
  • Antibacterial Activity : Research has demonstrated that this compound is effective against a range of bacterial strains, including resistant strains such as Escherichia coli. The mechanism involves the covalent modification of serine residues in bacterial enzymes .

Anticancer Properties

The compound has shown promising anticancer activity, particularly against breast cancer cell lines (e.g., MCF-7). In vitro studies revealed an IC50_{50} value of 18.76 ± 0.62 µg/mL, indicating significant cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells .

Antioxidant Activity

The antioxidant potential was assessed using various assays:

  • ABTS Radical Scavenging : IC50_{50}: 0.11 ± 0.01 µg/mL
  • DPPH Free Radical Scavenging : IC50_{50}: 0.14 ± 0.01 µg/mL
  • CUPRAC Method : A0.5_{0.5}: 1.73 ± 0.16 µg/mL

These results suggest that the compound possesses strong antioxidant properties, which may contribute to its therapeutic effects .

Enzyme Inhibition

The compound also demonstrated significant enzyme inhibition:

  • Acetylcholinesterase : IC50_{50}: 115.63 ± 1.16 µg/mL
  • Butyrylcholinesterase : IC50_{50}: 3.12 ± 0.04 µg/mL
  • Antiurease : IC50_{50}: 1.10 ± 0.06 µg/mL
  • Antityrosinase : IC50_{50}: 11.52 ± 0.46 µg/mL

These activities highlight the compound's potential in treating conditions related to enzyme dysregulation .

Case Studies and Research Findings

A recent study evaluated a cream formulation containing this compound for its dermatological applications. The formulation was tested for antioxidant and antibacterial properties, showing efficacy against skin pathogens while being safe for human use . Histological evaluations indicated no significant adverse effects on rat organs upon treatment.

Comparative Biological Activity Table

Activity TypeMeasurementResult
AnticancerIC50_{50}18.76 ± 0.62 µg/mL
AntioxidantABTSIC50_{50}: 0.11 ± 0.01 µg/mL
DPPHIC50_{50}: 0.14 ± 0.01 µg/mL
CUPRACA0.5_{0.5}: 1.73 ± 0.16 µg/mL
Enzyme InhibitionAcetylcholinesteraseIC50_{50}: 115.63 ± 1.16 µg/mL
ButyrylcholinesteraseIC50_{50}: 3.12 ± 0.04 µg/mL
AntiureaseIC50_{50}: 1.10 ± 0.06 µg/mL
AntityrosinaseIC50_{50}: 11.52 ± 0.46 µg/mL

Properties

CAS No.

859160-67-1

Molecular Formula

C7H8BNO3

Molecular Weight

164.96 g/mol

IUPAC Name

[2-[(Z)-hydroxyiminomethyl]phenyl]boronic acid

InChI

InChI=1S/C7H8BNO3/c10-8(11)7-4-2-1-3-6(7)5-9-12/h1-5,10-12H/b9-5-

InChI Key

WXPCRKQPGFIHQC-UITAMQMPSA-N

SMILES

B(C1=CC=CC=C1C=NO)(O)O

Isomeric SMILES

B(C1=CC=CC=C1/C=N\O)(O)O

Canonical SMILES

B(C1=CC=CC=C1C=NO)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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